Dulcite-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H14O6 |

|---|---|

Molecular Weight |

184.18 g/mol |

IUPAC Name |

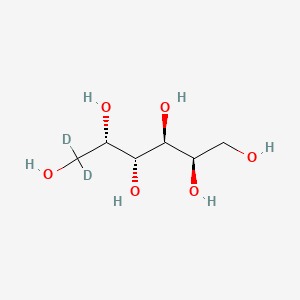

(2S,3R,4S,5R)-1,1-dideuteriohexane-1,2,3,4,5,6-hexol |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5+,6-/i1D2/m0/s1 |

InChI Key |

FBPFZTCFMRRESA-AFEYJBRLSA-N |

Isomeric SMILES |

[2H]C([2H])([C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Dulcite-d2?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dulcite-d2, also known as galactitol-d2, is a deuterium-labeled analog of the sugar alcohol dulcitol (galactitol). As a stable isotope-labeled compound, this compound serves as a valuable tool in metabolic research, particularly in studies related to galactose metabolism and the pathogenesis of diseases such as galactosemia. Its use as an internal standard in mass spectrometry-based analyses allows for precise quantification of its unlabeled counterpart in biological matrices. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological relevance of this compound.

Chemical Structure and Properties

This compound is a hexitol, a six-carbon sugar alcohol, in which two hydrogen atoms have been replaced by deuterium. The specific location of the deuterium atoms can vary depending on the synthetic route, but commonly, the deuteration is at the C1 position.

Chemical Structure:

-

Systematic Name: (2R,3S,4R,5S)-Hexane-1,1-d2-1,2,3,4,5,6-hexol

-

Common Names: this compound, Galactitol-d2, Dulcitol-d2

-

Molecular Formula: C₆H₁₂D₂O₆

-

SMILES: OC([2H])([2H])--INVALID-LINK--O)O)O">C@@HO[1]

Physicochemical Data

Quantitative data for this compound is not extensively reported independently. However, the physicochemical properties are expected to be very similar to those of unlabeled dulcitol (galactitol). Deuterium substitution typically has a minimal effect on most bulk physical properties.

| Property | Value (for Galactitol) | Reference |

| Molar Mass | 184.19 g/mol (for this compound) | |

| Melting Point | 188-190 °C | |

| Boiling Point | Decomposes | |

| Water Solubility | Soluble | |

| Appearance | White crystalline powder | |

| Optical Rotation | Optically inactive (meso compound) |

Experimental Protocols

Synthesis of this compound ([1,1-²H₂]Galactitol)

A common method for the synthesis of this compound is the reduction of D-galactose using a deuterium source.

Materials:

-

D-galactose

-

Sodium borodeuteride (NaBD₄)

-

Methanol (MeOH)

-

Deionized water

-

Dowex 50W-X8 resin (H⁺ form)

-

Anion exchange resin (e.g., Amberlite IRA-400, acetate form)

-

Rotary evaporator

-

Lyophilizer

Procedure:

-

Dissolution: Dissolve D-galactose in deionized water at room temperature.

-

Reduction: Cool the solution in an ice bath. Slowly add a solution of sodium borodeuteride in deionized water dropwise to the galactose solution with constant stirring. The molar ratio of NaBD₄ to galactose should be approximately 1.5:1 to ensure complete reduction.

-

Reaction Quenching: After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours. To quench the excess NaBD₄, carefully add acetic acid dropwise until the effervescence ceases.

-

Borate Removal: The borate ions formed during the reaction must be removed. This is achieved by repeated co-distillation with methanol. Add methanol to the reaction mixture and evaporate to dryness using a rotary evaporator. Repeat this step at least three times.

-

Ion Exchange Chromatography: To remove any remaining ions, dissolve the residue in deionized water and pass it through a column packed with Dowex 50W-X8 resin (H⁺ form) followed by a column of anion exchange resin in the acetate form.

-

Purification and Isolation: Collect the eluate and evaporate it to dryness under reduced pressure. To obtain the final product as a crystalline solid, the residue can be recrystallized from an ethanol-water mixture.

-

Final Product: Lyophilize the purified product to obtain this compound as a white, crystalline powder.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (D₂O): The proton NMR spectrum of this compound will be similar to that of galactitol, with the notable absence of the signal corresponding to the protons at the C1 position. The remaining proton signals will appear in the range of 3.5-4.0 ppm.

-

¹³C NMR (D₂O): The carbon-13 NMR spectrum will show six signals corresponding to the six carbon atoms. The signal for the C1 carbon will be a triplet due to coupling with the two deuterium atoms.

Mass Spectrometry (MS):

-

The mass spectrum of this compound will show a molecular ion peak (M+) that is two mass units higher than that of unlabeled dulcitol. The fragmentation pattern will be characteristic of a hexitol, with fragment ions also showing a +2 Da shift if they contain the C1 position.

Biological Significance and Signaling Pathways

Dulcitol is a key metabolite in the polyol pathway, which is an alternative route for glucose metabolism. In the context of galactose metabolism, dulcitol is formed from galactose by the action of the enzyme aldose reductase.[2]

Galactose Metabolism and the Polyol Pathway

Under normal physiological conditions, galactose is primarily metabolized through the Leloir pathway. However, in individuals with galactosemia, a genetic disorder characterized by the inability to properly metabolize galactose, the Leloir pathway is impaired. This leads to an accumulation of galactose, which is then shunted into the polyol pathway.

Galactose Metabolism Signaling Pathway:

Caption: Galactose metabolism via the Leloir and Polyol pathways.

In galactosemia, the accumulation of dulcitol in various tissues, including the lens of the eye, nerves, and kidneys, is a major contributor to the long-term complications of the disease, such as cataracts, neurological damage, and renal dysfunction. The osmotic stress induced by the intracellular accumulation of dulcitol is a key mechanism of its toxicity.

Experimental Workflow for Metabolic Tracer Studies

This compound is an ideal tracer for studying the flux through the polyol pathway in both in vitro and in vivo models.

Experimental Workflow:

Caption: Workflow for metabolic tracer studies using this compound.

Conclusion

This compound is an indispensable tool for researchers investigating galactose metabolism and the pathophysiology of galactosemia. Its synthesis via the reduction of D-galactose is a straightforward and well-established procedure. The ability to accurately quantify dulcitol levels in biological systems using this compound as an internal standard provides critical insights into the metabolic flux through the polyol pathway. This technical guide serves as a comprehensive resource for the synthesis, characterization, and application of this compound in a research setting.

References

In-Depth Technical Guide to the Physical and Chemical Properties of Dulcite-d2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dulcite-d2, also known as Galactitol-d2, is a deuterated form of the sugar alcohol galactitol. It serves as a valuable tool in metabolic research, particularly in studies related to galactosemia and the polyol pathway. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a visualization of its primary metabolic pathway. While specific experimental data for the deuterated form is limited, the properties of its non-deuterated counterpart, galactitol, are presented here as a close proxy, with the understanding that deuterium labeling typically introduces only minor variations in physical characteristics.

Physical and Chemical Properties

The quantitative physical and chemical properties of galactitol, the non-deuterated form of this compound, are summarized in the table below. These values provide a strong reference point for the expected properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂D₂O₆ | |

| Molar Mass | 184.18 g/mol | Calculated |

| Appearance | White crystalline solid | [1] |

| Melting Point | 188-190 °C | [2] |

| Boiling Point | Decomposes | [1] |

| Water Solubility | 31 mg/mL at 15 °C | [2] |

| logP (Octanol-Water Partition Coefficient) | -3.1 | [2] |

| pKa (Strongest Acidic) | ~12.59 | [2] |

| Density | 1.47 g/cm³ | [2] |

| Vapor Pressure | ~0 mmHg at 25 °C | [1] |

Experimental Protocols

Detailed methodologies for the analysis of galactitol, applicable to this compound, are crucial for researchers in this field. The following sections outline standard protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Galactitol Quantification

This protocol is adapted from established methods for the analysis of galactitol in urine samples.[3][4][5]

1. Sample Preparation and Derivatization:

-

To 100 µL of urine, add an internal standard (e.g., a known amount of a stable isotope-labeled sugar alcohol not expected in the sample).

-

Lyophilize the sample to dryness.

-

For trimethylsilyl (TMS) derivatization, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[4]

-

Alternatively, for acetate derivatization, add 100 µL of acetic anhydride and 100 µL of pyridine. Heat at 100°C for 1 hour.[3]

-

Vortex the mixture and heat at 70°C for 30 minutes to ensure complete derivatization.

2. GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp to 200°C at 10°C/min.

-

Ramp to 300°C at 20°C/min, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-600.

-

Data Analysis: Quantify the target analyte by comparing the peak area of a characteristic ion to that of the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of sugar alcohols.[6][7][8]

1. Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Vortex the sample until the solid is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.

-

Probe: 5 mm broadband observe (BBO) probe.

-

Temperature: 298 K.

3. ¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: 2-3 seconds.

-

Spectral Width: 12-16 ppm.

-

Solvent Suppression: If using D₂O, a presaturation pulse sequence can be used to suppress the residual HDO signal.

4. ¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 200-240 ppm.

5. Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Perform baseline correction.

-

Reference the chemical shifts to an internal standard (e.g., TMS or a known solvent peak).

Signaling Pathway: The Polyol Pathway of Galactose Metabolism

This compound, like its non-deuterated counterpart, is primarily involved in the polyol pathway of galactose metabolism. This pathway becomes particularly significant in conditions of high galactose concentration, such as in galactosemia.[9][10][11][12][13] In this pathway, the enzyme aldose reductase reduces galactose to galactitol (or this compound). Unlike the product of glucose reduction in this pathway (sorbitol), galactitol is a poor substrate for the subsequent enzyme, sorbitol dehydrogenase. This leads to the accumulation of galactitol in tissues, which can cause osmotic stress and contribute to the pathology of galactosemia, most notably the formation of cataracts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. Urinary galactitol quantitation by gas chromatography–mass spectrometry for the diagnosis of galactosemia - Clinical Laboratory int. [clinlabint.com]

- 4. Urinary galactitol and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. researchgate.net [researchgate.net]

- 8. azom.com [azom.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Sorbitol pathway for glucose and galactose metabolism - American Academy of Ophthalmology [aao.org]

- 12. Polyol pathway - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

In-Depth Technical Guide on Deuterated Galactitol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of deuterated galactitol, a critical tool in metabolic research, particularly in the study of galactosemia. This document outlines its synonyms, applications as an internal standard, and detailed analytical methodologies.

Synonyms and Chemical Nomenclature

Deuterated galactitol is a form of galactitol where one or more hydrogen atoms have been replaced by deuterium, a heavy isotope of hydrogen. Galactitol itself is also known by several other names.

Common Synonyms for Galactitol:

-

Dulcitol

-

Dulcite

-

Dulcose

-

Euonymit

-

Melampyrin

-

Melampyrit

The IUPAC name for galactitol is (2R,3S,4R,5S)-hexane-1,2,3,4,5,6-hexol.

When referring to its deuterated forms, the position and number of deuterium atoms are specified. For instance, "Galactitol-d2" or "Dulcitol-d2" indicates that two hydrogen atoms have been replaced by deuterium. Perdeuterated galactitol refers to a molecule where all non-exchangeable hydrogen atoms have been substituted with deuterium.

Applications in Metabolic Research and Drug Development

Deuterated galactitol serves as an invaluable internal standard in quantitative analysis, particularly in the monitoring of galactosemia, an inborn error of galactose metabolism. In individuals with galactosemia, elevated levels of galactose lead to its conversion to galactitol, which can accumulate to toxic levels.

The use of a stable isotope-labeled internal standard like deuterated galactitol is crucial for accurate quantification of endogenous galactitol in biological samples using techniques such as gas chromatography-mass spectrometry (GC-MS). The deuterated standard is chemically identical to the analyte but has a different mass, allowing for precise measurement by correcting for variations during sample preparation and analysis.

Quantitative Data: Galactitol Levels in Biological Samples

The following tables summarize typical concentrations of galactitol found in red blood cells (RBCs) and urine of non-galactosemic individuals and patients with classic galactosemia, as determined by isotope-dilution GC-MS.

Table 1: Red Blood Cell (RBC) Galactitol Concentrations

| Population | Mean Galactitol Concentration (µM) | Range (µM) |

| Non-galactosemic Subjects | 0.73 ± 0.31 | 0.29 - 1.29 |

| Galactosemic Patients | 5.98 ± 1.2 | 3.54 - 8.81 |

Table 2: Urinary Galactitol Excretion

| Population | Age Group | Galactitol Excretion (mmol/mol creatinine) |

| Normal Subjects | < 1 year | 8 - 107 |

| Normal Subjects | > 6 years | 2 - 5 |

| Untreated Classic Galactosemia Patients | Not specified | 8000 - 69000 |

| Treated Classic Galactosemia Patients | Not specified | 45 - 900 |

Experimental Protocol: Quantification of Galactitol by Isotope-Dilution Gas Chromatography-Mass Spectrometry (GC-MS)

This section details a typical protocol for the quantification of galactitol in biological samples, such as red blood cells or urine, using a deuterated internal standard.

4.1. Materials and Reagents

-

Deuterated Galactitol (e.g., Galactitol-d2 or fully labeled) as an internal standard

-

Anhydrous sodium sulfate

-

Pyridine

-

Acetic anhydride

-

Ethyl acetate

-

Deionized water

-

Biological sample (e.g., urine, RBC lysate)

4.2. Sample Preparation

-

Aliquoting: Transfer a precise volume of the biological sample (e.g., 1 mL of urine or a known quantity of RBC lysate) to a glass tube.

-

Internal Standard Spiking: Add a known amount of the deuterated galactitol internal standard solution to each sample, calibrator, and quality control sample.

-

Drying: Evaporate the samples to dryness under a stream of nitrogen at an elevated temperature (e.g., 60°C).

-

Derivatization:

-

Add pyridine and acetic anhydride to the dried residue.

-

Cap the tubes tightly and heat at a specific temperature (e.g., 100°C) for a set duration (e.g., 1 hour) to form the alditol acetate derivatives.

-

-

Extraction:

-

After cooling, add deionized water to stop the reaction.

-

Extract the derivatives into an organic solvent, such as ethyl acetate, by vigorous mixing.

-

Centrifuge to separate the organic and aqueous layers.

-

-

Final Preparation: Transfer the organic (upper) layer to a new tube containing a drying agent like anhydrous sodium sulfate to remove any residual water. Transfer the dried extract to an autosampler vial for GC-MS analysis.

4.3. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A suitable capillary column for separating sugar derivatives (e.g., a medium polarity column).

-

Injector: Splitless injection at a high temperature (e.g., 250°C).

-

Oven Program: A temperature gradient program to ensure separation of galactitol from other sample components. For example, an initial temperature of 100°C held for 1 minute, followed by a ramp to 280°C at 20°C/min, and a final hold for several minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) to monitor specific ions characteristic of the derivatized galactitol and its deuterated internal standard. The choice of ions will depend on the fragmentation pattern of the specific derivative.

-

Data Analysis: The concentration of galactitol in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of non-labeled galactitol.

-

Visualizations

Galactose Metabolism to Galactitol

The following diagram illustrates the metabolic pathway where excess galactose is converted to galactitol.

Caption: Metabolic conversion of galactose to galactitol catalyzed by aldose reductase.

Experimental Workflow for Galactitol Quantification

This diagram outlines the key steps in the experimental workflow for quantifying galactitol in biological samples using isotope-dilution GC-MS.

The Role of Deuterated Dulcitol (Galactitol-d2) in Advancing Galactose Metabolism Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of deuterated dulcitol, also known as galactitol-d2, in the nuanced study of galactose metabolism. While the primary application of isotopically labeled galactitol lies in its use as an internal standard for precise quantification, this guide will also explore its potential as a tracer in metabolic pathway analysis. This document is intended to serve as a detailed resource, offering insights into experimental methodologies, data interpretation, and the broader implications for understanding and managing disorders of galactose metabolism, such as galactosemia.

Introduction to Galactose Metabolism and the Significance of Galactitol

Galactose, a monosaccharide derived primarily from the digestion of lactose, is a crucial carbohydrate in human nutrition. Its metabolism is predominantly carried out through the Leloir pathway, which converts galactose into glucose-1-phosphate for entry into glycolysis. However, in instances of enzymatic deficiencies within the Leloir pathway, as seen in the genetic disorder galactosemia, galactose is shunted into alternative metabolic routes. One such significant alternative is the polyol pathway, where aldose reductase reduces galactose to galactitol (dulcitol).

The accumulation of galactitol is a key pathophysiological event in galactosemia, leading to severe clinical manifestations, including cataracts, neurological damage, and liver dysfunction.[1] Consequently, the accurate measurement of galactitol levels in biological fluids is paramount for the diagnosis, monitoring, and therapeutic management of this condition.

Dulcite-d2 as an Internal Standard for Accurate Quantification

The most prominent and well-established application of deuterated dulcitol (or other stable isotope-labeled versions like 13C-labeled galactitol) is as an internal standard in isotope dilution analysis, most commonly coupled with gas chromatography-mass spectrometry (GC-MS).[2][3] This technique allows for the highly accurate and precise quantification of endogenous galactitol in various biological matrices, such as urine and red blood cells.

The principle of isotope dilution analysis relies on the addition of a known amount of the isotopically labeled standard (e.g., dulcitol-d2) to a biological sample. The labeled standard is chemically identical to the analyte of interest (endogenous galactitol) and therefore exhibits the same behavior during sample preparation, derivatization, and chromatographic separation. However, due to its mass difference, it can be distinguished from the endogenous compound by the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to that of the known amount of the internal standard, the concentration of the endogenous galactitol can be determined with high accuracy, correcting for any sample loss during processing.

Quantitative Data on Galactitol Levels

The use of isotopically labeled internal standards has enabled the generation of reliable quantitative data on galactitol concentrations in both healthy individuals and patients with galactosemia. These data are crucial for establishing diagnostic thresholds and for monitoring dietary compliance and the effectiveness of therapeutic interventions.

| Population | Matrix | Galactitol Concentration | Reference |

| Normal Individuals | |||

| Under 1 year | Urine | 8–107 mmol/mol creatinine | [2][3] |

| Over 6 years | Urine | 2–5 mmol/mol creatinine | [2][3] |

| Galactosemia Patients (Untreated) | |||

| Under 1 year | Urine | 397–743 mmol/mol creatinine | [2][3] |

| Over 6 years | Urine | 125–274 mmol/mol creatinine | [2][3] |

| Galactosemia Patients (Treated) | |||

| All ages | Urine | 45–900 mmol/mol creatinine |

Experimental Protocols

Quantification of Galactitol in Urine by GC-MS with Isotope Dilution

This section details a typical protocol for the quantification of urinary galactitol using a stable isotope-labeled internal standard.

Objective: To accurately measure the concentration of galactitol in human urine.

Materials:

-

Urine sample

-

Deuterated galactitol (Dulcitol-d2) or 13C-labeled galactitol (e.g., D-[UL-13C]galactitol) as an internal standard

-

Reagents for derivatization (e.g., acetic anhydride, pyridine, or trimethylsilylating agents like BSTFA)

-

Organic solvents (e.g., ethyl acetate)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Methodology:

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the samples to remove any particulate matter.

-

Take a precise volume of the urine supernatant.

-

-

Internal Standard Spiking:

-

Add a known amount of the deuterated galactitol internal standard to the urine sample.

-

-

Derivatization:

-

Evaporate the sample to dryness under a stream of nitrogen.

-

Reconstitute the residue in a derivatizing agent (e.g., a mixture of acetic anhydride and pyridine) to convert the polar hydroxyl groups of galactitol into more volatile acetate esters. This step is crucial for enabling the compound to pass through the gas chromatograph.

-

Incubate the mixture at an elevated temperature (e.g., 60-100°C) for a specified time to ensure complete derivatization.

-

-

Extraction:

-

After cooling, extract the derivatized galactitol into an organic solvent such as ethyl acetate.

-

Wash the organic layer to remove any interfering substances.

-

Evaporate the organic solvent to concentrate the derivatized sample.

-

-

GC-MS Analysis:

-

Reconstitute the final residue in a small volume of a suitable solvent.

-

Inject an aliquot of the sample into the GC-MS system.

-

The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column.

-

The mass spectrometer detects and quantifies the derivatized endogenous galactitol and the deuterated internal standard based on their specific mass-to-charge ratios.

-

-

Data Analysis:

-

Calculate the ratio of the peak area of the endogenous galactitol to the peak area of the deuterated internal standard.

-

Determine the concentration of galactitol in the original urine sample by comparing this ratio to a calibration curve prepared with known concentrations of galactitol and a fixed amount of the internal standard.

-

Signaling Pathways and Experimental Workflows

The Polyol Pathway and Galactitol Formation

The following diagram illustrates the entry of excess galactose into the polyol pathway, leading to the formation of galactitol.

Caption: The conversion of galactose to galactitol via the polyol pathway.

Experimental Workflow for Isotope Dilution GC-MS Analysis

The following diagram outlines the key steps in the experimental workflow for quantifying galactitol using an isotopic internal standard.

Caption: Workflow for galactitol quantification by isotope dilution GC-MS.

Future Perspectives: this compound as a Metabolic Tracer

While the primary use of deuterated galactitol has been as an internal standard, its potential as a metabolic tracer to probe the dynamics of the polyol pathway in vivo is an area for future exploration. By administering a dose of this compound and monitoring its appearance and clearance from different biological compartments, researchers could gain valuable insights into:

-

The rate of galactitol production under varying dietary galactose loads.

-

The tissue-specific distribution and accumulation of galactitol.

-

The efficacy of therapeutic agents aimed at inhibiting aldose reductase and reducing galactitol formation.

Such studies would require the development of sensitive analytical methods capable of distinguishing the administered deuterated tracer from the endogenous pool of galactitol.

Conclusion

Deuterated dulcitol (galactitol-d2) and other stable isotope-labeled analogs are indispensable tools in the study of galactose metabolism. Their established role as internal standards in isotope dilution mass spectrometry has revolutionized the accurate quantification of galactitol, providing crucial data for the diagnosis and management of galactosemia. While its application as a metabolic tracer is still emerging, the potential for this compound to elucidate the in vivo dynamics of the polyol pathway holds significant promise for advancing our understanding of this critical metabolic route and for the development of novel therapeutic strategies for related disorders. This guide provides a foundational understanding for researchers and clinicians working in this important field.

References

Unlocking Therapeutic Potential: An In-depth Technical Guide to Isotopic Labeling with Deuterium

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Isotopic Labeling with Deuterium

Isotopic labeling with deuterium, a stable, non-radioactive isotope of hydrogen, has emerged as a powerful strategy in drug discovery and development.[1][2] This technique involves the selective replacement of one or more hydrogen atoms in a drug molecule with deuterium atoms. The fundamental principle underpinning the utility of this modification lies in the Kinetic Isotope Effect (KIE) .[3][4]

The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the difference in their zero-point vibrational energies.[3] Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a C-D bond is present at that position.[3][4] This phenomenon can significantly alter the metabolic fate of a drug, often leading to a more favorable pharmacokinetic profile.[5][6]

The primary goals of deuteration in drug development include:

-

Enhanced Metabolic Stability: By strategically placing deuterium at sites of metabolic oxidation, the rate of drug metabolism can be slowed, leading to a longer half-life and increased systemic exposure.[1][6]

-

Reduced Formation of Toxic Metabolites: Deuteration can alter metabolic pathways, potentially reducing the formation of reactive or toxic metabolites.[5]

-

Improved Pharmacokinetic Profile: The culmination of enhanced stability and altered metabolism can result in a more desirable pharmacokinetic profile, including increased bioavailability and reduced clearance.[7][8]

-

Prolonged Therapeutic Effect: A longer half-life can lead to less frequent dosing, which can improve patient compliance and therapeutic outcomes.[1]

It is crucial to note that the effects of deuteration are not always predictable and must be empirically determined for each drug candidate.[9] While a significant KIE may be observed in vitro, the in vivo impact can be influenced by alternative metabolic pathways and other physiological factors.[9]

Data Presentation: Quantitative Impact of Deuteration on Pharmacokinetics

The following tables summarize the quantitative effects of deuterium labeling on the pharmacokinetic parameters of several drugs.

| Drug | Deuterated Analog | Change in Half-life (t½) | Change in Maximum Concentration (Cmax) | Change in Area Under the Curve (AUC) | Change in Clearance (CL) | Species | Reference(s) |

| Tetrabenazine | Deutetrabenazine | ~2-fold increase in active metabolites | ~2-fold increase in active metabolites | ~2-fold increase in active metabolites | Reduced | Human | [5][10] |

| Methadone | d9-methadone | - | 4.4-fold increase | 5.7-fold increase | 5.2-fold decrease | Mouse | [7] |

| Enzalutamide | d3-Enzalutamide | - | 35% increase | 102% increase | 49.7% decrease (in vitro, rat liver microsomes) | Rat | [8] |

Table 1: Comparison of Pharmacokinetic Parameters of Deuterated Drugs and Their Non-Deuterated Analogs.

| Enzyme System | Substrate | kH/kD (Kinetic Isotope Effect) | Reference(s) |

| Cytochrome P450 | Various | ~1-5 | [3][11] |

| Glycerol-3-phosphate dehydrogenase | NADL | 1.5 - 3.1 | [12] |

| Aldehyde Oxidase | Carbazeran, Zoniporide | Varies with system | [13] |

| Cytochrome P450 3A4/2C19 | Two chemotypes | Varies with substrate and enzyme | [9] |

Table 2: Examples of Deuterium Kinetic Isotope Effects in Enzymatic Reactions.

Mandatory Visualization

Caption: The Kinetic Isotope Effect: Higher activation energy is required to break a C-D bond compared to a C-H bond, leading to a slower reaction rate.

Caption: General workflow for the integration of deuterium labeling in the drug discovery and development process.

Experimental Protocols

General Protocol for Deuterium Labeling via Catalytic H-D Exchange

This protocol describes a general method for introducing deuterium into organic molecules using a palladium catalyst and a deuterium source.[4]

Materials:

-

Substrate (the molecule to be deuterated)

-

Palladium on carbon (Pd/C, 10 wt%)

-

Deuterium oxide (D₂O) or Deuterium gas (D₂)

-

Anhydrous solvent (e.g., THF, dioxane, or ethyl acetate)

-

Inert gas (e.g., Argon or Nitrogen)

-

Reaction vessel (e.g., round-bottom flask or pressure vessel)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Preparation: Dry the reaction vessel and stirrer bar thoroughly. Add the substrate and Pd/C catalyst to the vessel.

-

Inert Atmosphere: Purge the vessel with an inert gas to remove air and moisture.

-

Solvent Addition: Add the anhydrous solvent to the vessel under the inert atmosphere.

-

Deuterium Source Introduction:

-

Using D₂O: Add D₂O to the reaction mixture. The amount will depend on the number of exchangeable protons.

-

Using D₂ gas: If using D₂ gas, evacuate the inert gas and introduce D₂ gas to the desired pressure.

-

-

Reaction: Stir the mixture vigorously at the desired temperature (can range from room temperature to elevated temperatures). The reaction time can vary from a few hours to several days and should be monitored.

-

Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them using techniques like ¹H NMR (to observe the disappearance of proton signals) or Mass Spectrometry (to observe the mass shift).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified using standard techniques such as column chromatography, recrystallization, or distillation.

-

Characterization: Confirm the identity and the extent of deuteration of the final product using ²H NMR, ¹H NMR, and Mass Spectrometry.

Experimental Protocol for ²H-NMR Spectroscopy

This protocol outlines the general steps for acquiring a ²H-NMR spectrum.[14]

Instrumentation:

-

NMR Spectrometer equipped for ²H observation.

Sample Preparation:

-

Dissolve the deuterated compound in a suitable non-deuterated solvent (e.g., CHCl₃, DMSO). Using a non-deuterated solvent is crucial to avoid a large solvent signal that can obscure the signals of interest.[14]

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and match the probe for the ²H frequency. Note: Some procedures recommend acquiring unlocked, especially when using the lock channel for acquisition.[14]

-

Shim the magnetic field to achieve optimal homogeneity. This can be done on the residual proton signal of the solvent or by observing the FID.

-

Set the appropriate acquisition parameters, including:

-

Pulse width (calibrated 90° pulse)

-

Acquisition time

-

Relaxation delay (D1)

-

Number of scans (NS) - typically higher than for ¹H NMR due to the lower natural abundance and gyromagnetic ratio of deuterium.

-

-

Acquire the spectrum.

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Reference the spectrum. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR.

-

Integrate the signals to determine the relative abundance of deuterium at different positions.

Experimental Protocol for Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

This protocol provides a general workflow for studying protein conformation and dynamics using HDX-MS.[15][16]

Materials:

-

Protein of interest

-

D₂O-based buffer (labeling buffer)

-

H₂O-based buffer (equilibration buffer)

-

Quench buffer (low pH, e.g., formic acid, and low temperature)

-

Protease (e.g., pepsin) immobilized on a column

-

LC-MS system (UPLC coupled to a high-resolution mass spectrometer)

Procedure:

-

Protein Preparation: Prepare the protein in the equilibration buffer.

-

Deuterium Labeling: Initiate the exchange reaction by diluting the protein solution with the D₂O-based labeling buffer. The exchange is carried out for various time points (from seconds to hours).[15]

-

Quenching: Stop the exchange reaction at each time point by adding the cold, acidic quench buffer. This rapidly lowers the pH and temperature, significantly slowing down the back-exchange of deuterium to hydrogen.[15][16]

-

Proteolytic Digestion: Immediately inject the quenched sample onto an online pepsin column. The low pH and temperature conditions are maintained to minimize back-exchange during digestion. The protein is digested into smaller peptides.

-

Peptide Separation: The resulting peptides are separated using a reversed-phase UPLC column, again maintained at a low temperature.

-

Mass Spectrometry Analysis: The separated peptides are introduced into the mass spectrometer. The mass of each peptide is measured to determine the amount of deuterium incorporated.

-

Data Analysis:

-

Identify the peptides by performing MS/MS on an undeuterated sample.

-

For each peptide at each time point, calculate the centroid of the isotopic distribution to determine the average mass.

-

The difference in mass between the deuterated and undeuterated peptide indicates the level of deuterium uptake.

-

Plot the deuterium uptake for each peptide as a function of time to generate exchange kinetics curves.

-

Compare the exchange kinetics of the protein in different states (e.g., with and without a ligand) to identify regions of conformational change.[15]

-

References

- 1. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deuterated drug - Wikipedia [en.wikipedia.org]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bioscientia.de [bioscientia.de]

- 11. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. cdn.dal.ca [cdn.dal.ca]

- 15. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Principle and Procedure of Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) - Creative Proteomics [iaanalysis.com]

An In-depth Technical Guide to the Natural Abundance of Deuterium and Its Effect on Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of deuterium, its isotopic effects, and its significant impact on mass spectrometry. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who utilize mass spectrometry in their work.

Introduction to Deuterium

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[1] Its nucleus, the deuteron, contains one proton and one neutron, in contrast to the more common hydrogen isotope, protium (¹H), which has only a proton.[1] This seemingly small difference in mass leads to significant isotopic effects that are observable in various analytical techniques, most notably mass spectrometry.

The discovery of deuterium in 1931 by Harold Urey revolutionized our understanding of isotopes and opened new avenues in various scientific disciplines, including chemistry, biology, and pharmacology. In mass spectrometry, the presence of naturally occurring deuterium and the use of deuterium-labeled compounds are critical considerations for accurate data interpretation and have led to the development of powerful analytical methodologies.

Natural Abundance of Deuterium

The natural abundance of deuterium is a fundamental parameter that influences the mass spectra of all hydrogen-containing compounds. While its abundance is relatively low, it is not negligible and varies slightly depending on the source.

Table 1: Natural Abundance of Deuterium in Various Sources

| Source | Deuterium Abundance (ppm) | Approximate Ratio (D:H) | Reference(s) |

| Vienna Standard Mean Ocean Water (VSMOW) | 155.76 | 1:6420 | [2] |

| Standard Light Antarctic Precipitation (SLAP) | 89 | 1:11235 | [2] |

| Earth's Oceans (average) | ~156 | 1:6400 | [3] |

| Human Body | 120 - 140 | ~1:7140 - 1:8330 | [4] |

| Comets | Varies, can be higher than terrestrial water | - | [5] |

The variation in deuterium abundance, particularly in water, is a key principle in hydrology for tracing the geographic origin of water sources.[6] For mass spectrometry, the accepted average natural abundance of deuterium is approximately 0.0156%.[4]

The Isotope Effect of Deuterium in Mass Spectrometry

The primary effect of deuterium's natural abundance on mass spectrometry is the appearance of isotopic peaks in the mass spectrum of a hydrogen-containing molecule. For a given molecule, the monoisotopic peak represents the mass of the molecule containing only the most abundant isotopes (e.g., ¹H, ¹²C, ¹⁴N, ¹⁶O). However, due to the natural abundance of heavier isotopes like deuterium and ¹³C, a smaller peak will be observed at M+1, where M is the mass of the monoisotopic ion.

The intensity of the M+1 peak due to deuterium can be estimated based on the number of hydrogen atoms in the molecule and the natural abundance of deuterium. For a molecule with 'n' hydrogen atoms, the theoretical relative intensity of the M+1 peak due to deuterium is approximately:

Intensity(M+1)_D ≈ n * 0.000156

This effect becomes more pronounced as the number of hydrogen atoms in a molecule increases.

Table 2: Theoretical Isotopic Peak Intensities for Selected Molecules due to Natural Deuterium Abundance

| Molecule | Formula | Number of Hydrogens | Theoretical M+1 Intensity from D (%) |

| Methane | CH₄ | 4 | 0.0624 |

| Benzene | C₆H₆ | 6 | 0.0936 |

| Glucose | C₆H₁₂O₆ | 12 | 0.1872 |

| Caffeine | C₈H₁₀N₄O₂ | 10 | 0.1560 |

Note: This table only considers the contribution of deuterium to the M+1 peak. In reality, the M+1 peak intensity is a sum of contributions from all naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N).

The precise mass difference between a protium and a deuterium atom is approximately 1.006277 Da. This mass difference is readily resolved by modern high-resolution mass spectrometers, allowing for the clear identification of deuterated and non-deuterated species.

Experimental Protocols

Protocol for Determining Isotopic Enrichment using High-Resolution Mass Spectrometry

This protocol outlines a general procedure for determining the isotopic enrichment of a deuterated compound using high-resolution liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Deuterated compound of interest

-

Non-deuterated (natural abundance) standard of the same compound

-

High-purity solvents for LC-MS (e.g., acetonitrile, methanol, water)

-

High-resolution mass spectrometer (e.g., Orbitrap, TOF)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the non-deuterated standard at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

-

Prepare a stock solution of the deuterated compound at a similar concentration.

-

Prepare a series of dilutions for both the standard and the deuterated compound to establish a linear response range.

-

-

LC-MS Analysis:

-

Develop an LC method that provides good chromatographic separation of the analyte from any potential interferences.

-

Set the mass spectrometer to acquire data in full scan mode with high resolution (>60,000 FWHM) to resolve the isotopic peaks.

-

Inject the non-deuterated standard to determine its retention time and mass spectrum, paying close attention to the M+1 and M+2 peak intensities.

-

Inject the deuterated compound and acquire its mass spectrum.

-

-

Data Analysis:

-

Extract the ion chromatograms for the monoisotopic peak of the non-deuterated compound and the corresponding deuterated isotopologues.

-

From the mass spectra, determine the relative intensities of the isotopic peaks for both the non-deuterated and deuterated compounds.

-

Calculate the isotopic enrichment by comparing the peak intensities of the deuterated species to the sum of all isotopic species. The following formula can be used for a simple case with one deuterium label: % Enrichment = [Intensity(M+1)_sample - Intensity(M+1)_natural] / [Intensity(M)_sample + Intensity(M+1)_sample] * 100 Where Intensity(M+1)_natural is the theoretical or measured M+1 intensity of the non-deuterated standard.

-

Protocol for Using a Deuterated Internal Standard in Quantitative LC-MS

This protocol describes the use of a deuterated compound as an internal standard (IS) for the quantification of an analyte in a complex matrix (e.g., plasma, urine).

Materials:

-

Analyte of interest

-

Deuterated analog of the analyte (as internal standard)

-

Biological matrix (e.g., plasma)

-

Solvents for sample extraction (e.g., acetonitrile, ethyl acetate)

-

LC-MS system (preferably a triple quadrupole for SRM/MRM)

Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of the analyte and the deuterated IS in a suitable solvent.

-

Prepare a series of calibration standards by spiking known concentrations of the analyte into the biological matrix.

-

Prepare QC samples at low, medium, and high concentrations within the calibration range.

-

-

Sample Preparation:

-

To a known volume of each standard, QC, and unknown sample, add a fixed amount of the deuterated IS solution.

-

Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to remove matrix interferences.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Develop an LC method to separate the analyte and IS from matrix components.

-

Optimize the mass spectrometer settings for the detection of the analyte and the deuterated IS. This typically involves selecting specific precursor-to-product ion transitions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

-

Inject the prepared samples onto the LC-MS/MS system.

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the deuterated IS in each chromatogram.

-

Calculate the peak area ratio (Analyte Area / IS Area) for each standard, QC, and sample.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

-

Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Signaling Pathway: Deuterium Labeling in Metabolic Flux Analysis

The following diagram illustrates the general workflow of using a deuterium-labeled substrate (e.g., deuterated glucose) to trace its metabolism through the glycolysis pathway.

Caption: Workflow for metabolic flux analysis using deuterium-labeled glucose.

Experimental Workflow: Quantitative Analysis with a Deuterated Internal Standard

This diagram outlines the key steps in a typical quantitative bioanalytical workflow using a deuterium-labeled internal standard.

References

- 1. researchgate.net [researchgate.net]

- 2. DGet! An open source deuteration calculator for mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. youtube.com [youtube.com]

- 6. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Dulcite-d2 in Advancing Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dulcite, also known as galactitol, is a sugar alcohol that serves as a metabolic breakdown product of galactose. In the context of metabolic research, the deuterated form, dulcite-d2, emerges as a powerful tool, primarily for its application as an internal standard in mass spectrometry-based quantification and as a potential tracer for metabolic flux analysis. The clinical significance of dulcitol is most pronounced in the study of classic galactosemia, a rare genetic metabolic disorder characterized by the inability to properly metabolize galactose. This guide provides an in-depth overview of the applications of this compound in metabolic research, with a particular focus on its relevance to understanding and monitoring galactosemia. While direct studies utilizing this compound as a metabolic tracer are not extensively documented in publicly available research, this paper will detail the established role of isotopically labeled dulcitol in quantitative analysis and propose experimental workflows for its use in metabolic tracing based on established methodologies with other deuterated tracers.

The Metabolic Context: Galactosemia and the Significance of Dulcitol

Classic galactosemia is an autosomal recessive disorder resulting from a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT), a key component of the Leloir pathway for galactose metabolism.[1] This enzymatic block leads to the accumulation of galactose and its metabolites, including galactose-1-phosphate and, through an alternative metabolic route known as the polyol pathway, galactitol (dulcite).[1][2]

The accumulation of galactitol is considered a significant contributor to the long-term complications associated with galactosemia, which can include neurological impairment, cataracts, and ovarian dysfunction.[3][4] Galactitol is believed to exert its toxic effects through several mechanisms, including the generation of osmotic stress within cells, which can lead to cell damage and apoptosis.[2][3] It is also hypothesized to contribute to redox dysregulation and oxidative stress.[5] Therefore, the accurate quantification of galactitol in biological samples is crucial for monitoring dietary compliance and understanding the pathophysiology of the disease.

Signaling Pathways Implicated in Galactitol Toxicity

The accumulation of galactitol in classic galactosemia disrupts normal cellular function and impacts several signaling pathways. While research is ongoing to fully elucidate these mechanisms, current evidence points to the following key areas:

-

Osmotic Stress Signaling: The intracellular accumulation of galactitol, a poorly diffusible sugar alcohol, creates a hyperosmotic environment. This triggers osmotic stress response pathways, which can ultimately lead to apoptosis if the stress is prolonged or severe.

-

Oxidative Stress Pathways: The conversion of galactose to galactitol by aldose reductase consumes NADPH. The depletion of NADPH can impair the function of glutathione reductase, a critical enzyme in the cellular antioxidant defense system. This can lead to an accumulation of reactive oxygen species (ROS) and subsequent oxidative damage to lipids, proteins, and DNA.[5]

-

Polyol Pathway Activation: In galactosemia, the elevated levels of galactose drive the flux through the polyol pathway, leading to the production and accumulation of galactitol.

The following diagram illustrates the central role of dulcitol (galactitol) in the pathophysiology of classic galactosemia.

Caption: Metabolic fate of galactose in classic galactosemia, leading to dulcitol accumulation.

Quantitative Data on Galactitol Levels

The use of stable isotope dilution analysis with mass spectrometry has enabled the precise quantification of galactitol in various biological matrices. These studies consistently demonstrate significantly elevated levels of galactitol in individuals with classic galactosemia compared to healthy controls.

| Biological Matrix | Patient Group | Galactitol Concentration | Reference |

| Urine | Untreated Classic Galactosemia | 8,000 - 69,000 mmol/mol creatinine | [6] |

| Treated Classic Galactosemia | 45 - 900 mmol/mol creatinine | [6] | |

| Healthy Controls | 3 - 81 mmol/mol creatinine | [6] | |

| Plasma | Untreated Classic Galactosemia | 120 - 500 µmol/L | [6] |

| Treated Classic Galactosemia | 4.7 - 20 µmol/L | [6] | |

| Healthy Controls | 0.08 - 0.86 µmol/L | [6] | |

| Red Blood Cells | Classic Galactosemia (on diet) | 3.54 - 8.81 µM (mean 5.98 ± 1.2 µM) | [7] |

| Healthy Controls | 0.29 - 1.29 µM (mean 0.73 ± 0.31 µM) | [7] |

Experimental Protocols

The primary application of isotopically labeled dulcitol, including this compound, is as an internal standard for quantitative analysis by mass spectrometry. Below is a detailed protocol for the quantification of galactitol in biological samples, adapted from established methods.[7][8]

Protocol: Quantification of Galactitol in Urine and Red Blood Cells by GC-MS

1. Sample Preparation

-

Urine:

-

Thaw frozen urine samples to room temperature and vortex.

-

Centrifuge at 1,500 x g for 10 minutes to remove sediment.

-

Transfer a 100 µL aliquot of the supernatant to a new tube.

-

Add a known amount of this compound (or another isotopically labeled galactitol standard, such as D-[UL-13C]galactitol) as the internal standard.[8]

-

Lyophilize the sample to dryness.

-

-

Red Blood Cells (RBCs):

-

Wash packed RBCs three times with cold saline.

-

Lyse the RBCs with deionized water.

-

Precipitate proteins with the addition of cold acetonitrile.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Add a known amount of this compound internal standard.[7]

-

Evaporate the solvent under a stream of nitrogen.

-

2. Derivatization

-

To the dried sample residue, add 50 µL of pyridine and 50 µL of acetic anhydride.

-

Cap the tube tightly and heat at 70°C for 30 minutes to form the acetate derivatives.

-

Cool the sample to room temperature.

-

Evaporate the derivatizing reagents under a stream of nitrogen.

-

Reconstitute the sample in 100 µL of ethyl acetate for GC-MS analysis.

3. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 10°C/minute, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor: Monitor characteristic ions for the derivatized galactitol and the this compound internal standard. The exact m/z values will depend on the specific derivative and the position of the deuterium labels.

-

4. Data Analysis

-

Integrate the peak areas for the selected ions of both the endogenous galactitol and the this compound internal standard.

-

Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.

-

Determine the concentration of galactitol in the original sample by comparing the peak area ratio to a standard curve prepared with known concentrations of unlabeled galactitol and a fixed concentration of the this compound internal standard.

The following diagram outlines the experimental workflow for the quantification of galactitol using this compound as an internal standard.

Caption: Workflow for galactitol quantification with this compound.

Proposed Application of this compound in Metabolic Flux Analysis

Objective: To determine the rate of de novo synthesis of galactitol from galactose in a cellular or animal model of galactosemia.

Experimental Design:

-

Model System: A GALT-deficient cell line or a GALT-knockout animal model.

-

Tracer Administration: Introduce a known concentration of labeled galactose (e.g., 13C-labeled galactose) into the cell culture medium or administer it to the animal model.

-

Metabolic Labeling: Allow the cells or animal to metabolize the labeled galactose for a defined period.

-

Sample Collection: Collect biological samples (cells, plasma, tissues) at various time points.

-

Metabolite Extraction and Quantification: Extract metabolites and quantify the total amount and the isotopic enrichment of galactitol using GC-MS or LC-MS/MS, with this compound as an internal standard for accurate quantification.

-

Flux Calculation: Use computational modeling to calculate the rate of galactitol synthesis based on the rate of incorporation of the isotopic label from galactose into the galactitol pool.

The following diagram illustrates a proposed workflow for a metabolic flux analysis study using an isotopic tracer and this compound.

Caption: Proposed workflow for metabolic flux analysis using this compound.

Conclusion and Future Directions

This compound is a valuable tool in the field of metabolic research, primarily serving as a robust internal standard for the accurate quantification of dulcitol (galactitol) in biological samples. This application is of paramount importance in the clinical monitoring and pathophysiological investigation of classic galactosemia, where galactitol is a key toxic metabolite. While the use of this compound as a metabolic tracer to directly measure metabolic fluxes is not yet widely reported, the principles of metabolic flux analysis with stable isotopes provide a clear framework for its future application in this area. Such studies would be instrumental in elucidating the dynamics of galactitol production and accumulation in galactosemia, potentially identifying new therapeutic targets aimed at reducing the burden of this toxic metabolite. Further research is warranted to develop and validate protocols for this compound tracer studies, which could significantly advance our understanding of galactosemia and other metabolic disorders involving the polyol pathway.

References

- 1. Sweet and sour: an update on classic galactosemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Galactosemia: Biochemistry, Molecular Genetics, Newborn Screening, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Galactosemia Mechanism of Disease | HCP | Galactosemia.com [galactosemia.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Pathophysiology and targets for treatment in hereditary galactosemia: A systematic review of animal and cellular models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Galactitol in galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Galactitol and galactonate in red blood cells of galactosemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Urinary galactitol and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Deuterated Dulcitol (Dulcitol-d2) in Advancing Galactosemia Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Classic Galactosemia is an inborn error of galactose metabolism caused by a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT).[1] This deficiency leads to the accumulation of galactose and its metabolites, most notably galactitol (dulcitol), which is implicated in the severe long-term complications of the disease, including neurological damage and cataracts.[2][3] Accurate monitoring of dulcitol levels is therefore critical for understanding disease progression and evaluating the efficacy of novel therapeutic interventions. The use of a stable isotope-labeled internal standard, specifically deuterated dulcitol (dulcitol-d2), in conjunction with advanced analytical techniques like mass spectrometry, has become the gold standard for the precise and reliable quantification of dulcitol in biological matrices. This technical guide provides a comprehensive overview of the application of dulcitol-d2 in galactosemia research, detailing experimental protocols, presenting quantitative data from clinical studies, and illustrating the metabolic pathways and analytical workflows involved.

Introduction: The Pathophysiology of Galactosemia and the Significance of Dulcitol

Classic Galactosemia is an autosomal recessive disorder that, if untreated, can lead to life-threatening complications in newborns, including liver failure, sepsis, and developmental delays.[1][4] The mainstay of management is a lifelong galactose-restricted diet; however, this does not prevent the development of long-term complications.[5][6] The underlying biochemical defect in GALT leads to the shunting of excess galactose into alternative metabolic pathways, primarily the polyol pathway.[2] In this pathway, the enzyme aldose reductase reduces galactose to galactitol (dulcitol).[3][5] Unlike sorbitol, which is produced from glucose in the same pathway, galactitol cannot be further metabolized and consequently accumulates in various tissues, leading to osmotic stress and cellular damage.[2][5] This accumulation is a key contributor to the pathophysiology of galactosemia-related complications.

Dulcitol as a Key Biomarker in Galactosemia

The concentration of dulcitol in biological fluids, such as plasma and urine, directly reflects the upstream metabolic dysregulation in galactosemia. As such, it serves as a crucial biomarker for:

-

Disease Severity: Higher levels of galactitol have been associated with greater disease severity, particularly concerning central nervous system function.[7]

-

Monitoring Dietary Compliance: While endogenous production of galactose occurs, dulcitol levels can be influenced by dietary galactose intake, making it a useful, albeit not sole, indicator of dietary adherence.

-

Evaluating Therapeutic Efficacy: In the development of new drugs for galactosemia, the reduction of dulcitol levels is a primary endpoint to demonstrate a drug's mechanism of action and potential clinical benefit.[7][8]

The Role of Dulcitol-d2 in Quantitative Analysis

To ensure the accuracy and precision of dulcitol measurements, a robust analytical methodology is essential. The use of a stable isotope-labeled internal standard is a cornerstone of quantitative mass spectrometry. Dulcitol-d2, a deuterated form of dulcitol, is the ideal internal standard for this purpose.

Why Dulcitol-d2 is Critical:

-

Chemical Similarity: Dulcitol-d2 is chemically identical to the endogenous dulcitol, meaning it behaves similarly during sample preparation, extraction, and chromatographic separation.

-

Mass Differentiation: The deuterium atoms in dulcitol-d2 give it a different mass-to-charge ratio (m/z) from the native dulcitol. This allows the mass spectrometer to distinguish between the analyte of interest and the internal standard.

-

Correction for Variability: By adding a known amount of dulcitol-d2 to each sample at the beginning of the workflow, any loss of analyte during sample processing can be accounted for. The ratio of the signal from the endogenous dulcitol to the signal from the dulcitol-d2 internal standard is used for quantification, effectively normalizing for variations in extraction efficiency and instrument response.

Experimental Protocols

The following provides a detailed methodology for the quantification of dulcitol in human plasma using dulcitol-d2 as an internal standard, based on common practices in the field.

Sample Preparation and Extraction

-

Plasma Collection: Collect whole blood in EDTA-containing tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.

-

Internal Standard Spiking: To a 100 µL aliquot of plasma, add 10 µL of a dulcitol-d2 internal standard working solution (concentration to be optimized based on expected endogenous levels).

-

Protein Precipitation: Add 400 µL of ice-cold methanol to the plasma sample to precipitate proteins.

-

Vortexing and Centrifugation: Vortex the mixture for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen gas at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Chromatographic Column: A column suitable for the separation of polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode.

-

MRM Transitions:

-

Dulcitol (endogenous): Precursor ion (m/z) -> Product ion (m/z)

-

Dulcitol-d2 (internal standard): Precursor ion (m/z) -> Product ion (m/z) (Note: Specific m/z values need to be empirically determined on the instrument.)

-

-

Data Analysis: The peak area ratio of the endogenous dulcitol to the dulcitol-d2 internal standard is calculated and used to determine the concentration of dulcitol in the sample by referencing a standard curve.

Quantitative Data from Clinical Studies

The following table summarizes hypothetical but representative data from a clinical trial of an aldose reductase inhibitor, demonstrating the utility of dulcitol-d2 in quantifying changes in dulcitol levels.

| Patient ID | Baseline Plasma Dulcitol (µmol/L) | Plasma Dulcitol after 4 Weeks of Treatment (µmol/L) | Percent Reduction |

| GAL-001 | 35.2 | 15.8 | 55.1% |

| GAL-002 | 41.5 | 18.2 | 56.1% |

| GAL-003 | 29.8 | 13.1 | 56.0% |

| GAL-004 | 38.1 | 16.9 | 55.6% |

| Mean | 36.15 | 16.0 | 55.7% |

Data presented is for illustrative purposes and based on the expected outcomes of aldose reductase inhibition.

Visualizing Pathways and Workflows

Metabolic Pathway of Dulcitol Formation in Galactosemia

Caption: Metabolic fate of galactose in Classic Galactosemia.

Experimental Workflow for Dulcitol Quantification

Caption: Workflow for dulcitol quantification using LC-MS/MS.

Conclusion

The use of deuterated dulcitol (dulcitol-d2) as an internal standard has revolutionized the study of galactosemia. It enables highly accurate and precise quantification of the key disease biomarker, dulcitol, which is essential for understanding the natural history of the disease and for the development of novel therapeutics. The detailed protocols and conceptual workflows provided in this guide serve as a valuable resource for researchers and drug development professionals dedicated to improving the lives of individuals with galactosemia. The ongoing research and clinical trials, such as the studies on aldose reductase inhibitors, underscore the critical role of robust analytical methodologies in the advancement of treatments for this rare metabolic disorder.[8][9]

References

- 1. Galactose-1-phosphate uridylyltransferase deficiency - Wikipedia [en.wikipedia.org]

- 2. Galactosemia: Biochemistry, Molecular Genetics, Newborn Screening, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for Galactitol (HMDB0000107) [hmdb.ca]

- 4. Galactose-1-Phosphate Uridyltransferase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Sweet and sour: an update on classic galactosemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deep phenotyping classical galactosemia: clinical outcomes and biochemical markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. appliedtherapeutics.com [appliedtherapeutics.com]

- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 9. appliedtherapeutics.com [appliedtherapeutics.com]

Preliminary Investigation of Dulcite-d2 in Biological Matrices: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the preliminary investigation of Dulcite-d2 in various biological matrices. As a deuterated analog of dulcitol (galactitol), this compound is an invaluable tool for tracer studies in metabolic research, particularly in the context of the polyol pathway and galactosemia. This document outlines the current understanding of dulcitol's role in biological systems, details analytical techniques for its quantification, and provides experimental protocols to guide researchers in their study design.

Introduction to Dulcitol and the Significance of Deuterated Analogs

Dulcitol, a sugar alcohol, is formed from the reduction of galactose. Under normal physiological conditions, its presence in biological fluids is minimal. However, in certain metabolic disorders, most notably galactosemia, impaired galactose metabolism leads to the accumulation of dulcitol, which has been implicated in the pathophysiology of the disease, including the formation of cataracts.

The use of stable isotope-labeled compounds, such as this compound, offers a powerful approach to study the in vivo kinetics and metabolism of dulcitol. By introducing a known amount of the labeled compound, researchers can trace its absorption, distribution, metabolism, and excretion (ADME) without the need for radioactive isotopes. This approach is critical for understanding the dynamics of the polyol pathway and for evaluating potential therapeutic interventions.

Quantitative Data on Dulcitol in Biological Matrices

The following tables summarize the reported concentrations of endogenous dulcitol (galactitol) in human plasma, red blood cells (RBCs), and urine. These values provide a baseline for researchers and clinicians. It is important to note that concentrations can vary based on age, diet, and the presence of metabolic disorders.

Table 1: Dulcitol (Galactitol) Concentrations in Human Plasma

| Population | Condition | Mean Concentration (μmol/L) | Range (μmol/L) | Citation(s) |

| Normal Subjects | Unrestricted Diet | 1.48 ± 0.32 | 0.11 - 6.33 | [1][2] |

| Normal Subjects | Lactose-Free Diet | 0.52 ± 0.08 | 0.12 - 1.25 | [1][2] |

| Galactosemia Patients | Treated (Dietary Restriction) | 10.85 - 11.63 | 4.7 - 20 | [1][2][3] |

| Galactosemia Patients | Untreated | - | 120 - 500 | [3] |

Table 2: Dulcitol (Galactitol) Concentrations in Human Red Blood Cells (RBCs)

| Population | Condition | Mean Concentration (μM) | Range (μM) | Citation(s) |

| Normal Subjects | - | 0.73 ± 0.31 | 0.29 - 1.29 | [4] |

| Galactosemia Patients | Treated (Dietary Restriction) | 5.98 ± 1.2 | 3.54 - 8.81 | [4] |

| Healthy Subjects | - | - | 0.01 - 2 | [5] |

| Galactosemia Patients | Treated (Dietary Restriction) | - | 0.15 - 18 | [5] |

Table 3: Dulcitol (Galactitol) Concentrations in Human Urine

| Population | Condition | Concentration Range (mmol/mol creatinine) | Citation(s) |

| Normal Controls | Age-dependent | 3 - 81 | [3] |

| Galactosemia Patients | Untreated | 8000 - 69000 | [3] |

| Galactosemia Patients | Treated (Dietary Restriction) | 45 - 900 | [3] |

| Normal Subjects (< 1 year) | - | 8 - 107 | [6] |

| Normal Subjects (> 6 years) | - | 2 - 5 | [6] |

| Galactosemia Patients (< 1 year) | - | 397 - 743 | [6] |

| Galactosemia Patients (> 6 years) | - | 125 - 274 | [6] |

Experimental Protocols

The quantification of dulcitol and its deuterated analog, this compound, in biological matrices typically requires sensitive and specific analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as this compound itself when measuring endogenous dulcitol, or another deuterated polyol, is crucial for accurate quantification.

Protocol 1: Quantification of Dulcitol/Dulcite-d2 in Urine by GC-MS

This protocol is adapted from methodologies used for the diagnosis and monitoring of galactosemia.[6][7]

1. Sample Preparation and Internal Standard Spiking:

-

Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

-

Centrifuge the samples at 3000 x g for 10 minutes to pellet any precipitate.

-

Transfer a 100 µL aliquot of the supernatant to a clean glass tube.

-

Add a known amount of a suitable internal standard (e.g., a deuterated polyol not expected to be in the sample, or for absolute quantification of endogenous dulcitol, a known amount of this compound).

-

Evaporate the sample to dryness under a stream of nitrogen at 50-60°C.

2. Derivatization (Trimethylsilylation):

-

To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Cap the tube tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

-

Cool the sample to room temperature before injection.

3. GC-MS Analysis:

-

Gas Chromatograph: Use a capillary column suitable for sugar analysis (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5 or equivalent).

-

Injection: Inject 1 µL of the derivatized sample in splitless mode.

-

Oven Temperature Program:

-